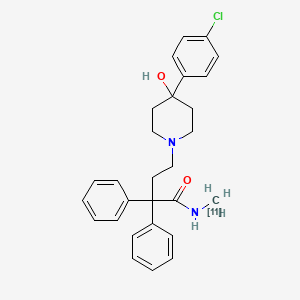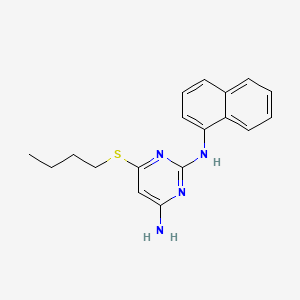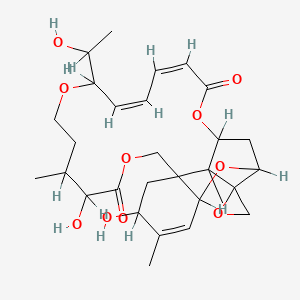
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2HCl It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenethyl group
Métodos De Preparación
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetone with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
- 1-(2,4-Dichlorophenyl)hydrazine hydrochloride
- 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine
- 1-(2,4-Dichlorophenyl)hydrazine
These compounds share similar structural features but differ in their specific substituents and chemical properties.
Propiedades
Número CAS |
93116-08-6 |
|---|---|
Fórmula molecular |
C9H13Cl3N2 |
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12Cl2N2.ClH/c1-6(13-12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6,13H,4,12H2,1H3;1H |
Clave InChI |
XHTTZHYCXIXSHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















